Unipril

Overview

Description

A long-acting angiotensin-converting enzyme inhibitor. It is a prodrug that is transformed in the liver to its active metabolite ramiprilat.

Scientific Research Applications

Cardiovascular and Microvascular Outcomes

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, has been widely studied for its effects on cardiovascular and microvascular outcomes, especially in individuals with diabetes. The HOPE and MICRO-HOPE substudies revealed that Ramipril significantly reduced the risk of myocardial infarction, stroke, cardiovascular death, and the development of overt nephropathy in patients with diabetes. The cardiovascular benefits of Ramipril were greater than those attributable to the decrease in blood pressure alone, suggesting vasculoprotective and renoprotective effects for individuals with diabetes (Investigators & Wolffenbuttel, 2000), (Sleight et al., 2001), (Gerstein, 2002).

Atherosclerosis and Endothelial Function

Research indicates that Ramipril might have significant effects on atherosclerosis and endothelial function. In particular, studies have shown that Ramipril can reduce atherosclerosis progression, improve endothelial function, and decrease the expression of proinflammatory cytokines and adhesion molecules in young normotensive subjects with successfully repaired coarctation of the aorta. These antiatherogenic effects of Ramipril were independent of blood pressure lowering, suggesting a direct beneficial impact on the vasculature (MacMahon et al., 2000), (Brili et al., 2008), (Lonn et al., 2001).

Potential in Mitigating Radiation-Induced Injury

Ramipril has shown potential in mitigating radiation-induced spinal cord injury. A study on rats indicated that Ramipril could delay the onset of paralysis induced by radiation, possibly through reducing neuroinflammation and endothelial cell damage. This finding opens up avenues for the use of Ramipril in clinical applications as a mitigator of radiotherapeutic toxicity (Clausi et al., 2018).

Impact on Large-Artery Stiffness and Peripheral Arterial Disease

Ramipril has been found to improve cardiovascular outcomes in patients with peripheral arterial disease by reducing large-artery stiffness and promoting elastogenic remodeling in cell culture. It improves arterial compliance, reduces pulse wave velocity and augmentation index, and promotes an elastogenic matrix profile, contributing to the clinical reduction in large-artery stiffness and carotid pressure augmentation (Ahimastos et al., 2005).

properties

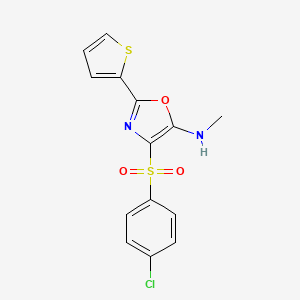

IUPAC Name |

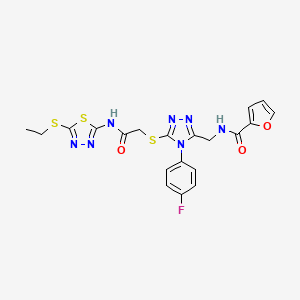

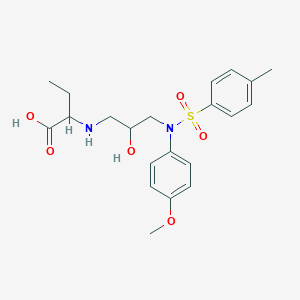

1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861096 | |

| Record name | 1-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quark | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

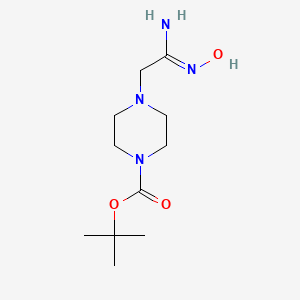

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)